molecular formula C16H28Cl2O2 B3051598 Hexadecanedioyl dichloride CAS No. 34959-19-8

Hexadecanedioyl dichloride

Cat. No.: B3051598
CAS No.: 34959-19-8
M. Wt: 323.3 g/mol
InChI Key: DOKFXYMUZKWWLR-UHFFFAOYSA-N
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Description

C₁₆H₂₈Cl₂O₂ . It is a diacid chloride derivative of hexadecanedioic acid. This compound is primarily used in organic synthesis and polymer chemistry due to its reactivity and ability to form long-chain polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecanedioyl dichloride can be synthesized through the reaction of hexadecanedioic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction is exothermic and must be controlled to prevent overheating.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Hexadecanedioyl dichloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form hexadecanedioic acid and hydrochloric acid.

    Polymerization: It can react with diols or diamines to form polyesters or polyamides, respectively.

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

    Water: Hydrolysis occurs readily at room temperature.

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Polyesters and Polyamides: Formed through polymerization reactions.

Scientific Research Applications

Hexadecanedioyl dichloride has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polyesters and polyamides, which are important materials in the production of fibers, films, and plastics.

    Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the development of advanced materials with specific properties, such as high strength and thermal stability.

    Biomedical Research: Investigated for its potential use in drug delivery systems and as a building block for biocompatible polymers.

Mechanism of Action

The reactivity of hexadecanedioyl dichloride is primarily due to the presence of the two acyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles. The mechanism of action involves the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product.

Comparison with Similar Compounds

    Adipoyl Chloride (Hexanedioyl Dichloride): A shorter-chain diacid chloride with similar reactivity but different physical properties.

    Sebacoyl Chloride (Decanedioyl Dichloride): Another diacid chloride with a ten-carbon chain, used in similar applications but with different polymer properties.

Uniqueness: Hexadecanedioyl dichloride is unique due to its long carbon chain, which imparts specific properties to the polymers formed from it. These properties include higher melting points, increased hydrophobicity, and enhanced mechanical strength compared to polymers derived from shorter-chain diacid chlorides.

Properties

IUPAC Name

hexadecanedioyl dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28Cl2O2/c17-15(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)20/h1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKFXYMUZKWWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)Cl)CCCCCCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505575
Record name Hexadecanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34959-19-8
Record name Hexadecanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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